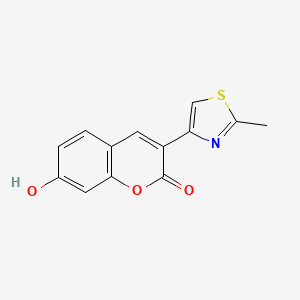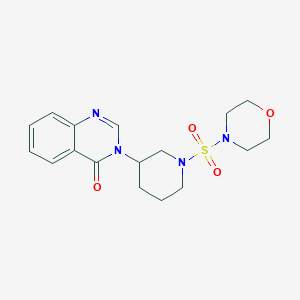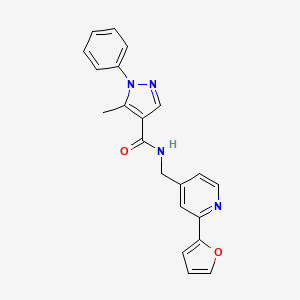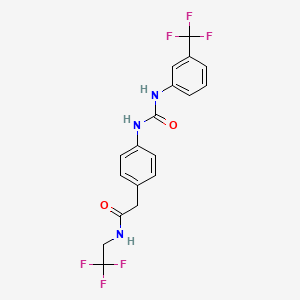![molecular formula C16H9F3N6OS B2488294 N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396791-55-1](/img/structure/B2488294.png)
N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest in various scientific studies. The synthesis of similar compounds involves multi-step reactions, starting from basic aromatic acids and compounds, and includes processes like cyclocondensation and condensation reactions. For example, Ravinaik et al. (2021) discuss the synthesis of related compounds starting from 2-(4-methylphenyl)acetic acid and other reagents, demonstrating the complexity involved in such syntheses (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques like NMR, FT-IR, and mass spectroscopy. Senthilkumar et al. (2021) synthesized a compound through reactions involving benzamide and characterized it using 1H NMR, 13C NMR, FT-IR, and mass spectroscopy, highlighting the structural complexity of these molecules (Senthilkumar et al., 2021).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds often involve interactions with various reagents and the formation of new bonds. Sagar et al. (2018) described the synthesis and structural characterization of N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, highlighting the chemical interactions and bond formations typical in the synthesis of complex molecules like this compound (Sagar et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Studies on related compounds often involve determining these properties to understand their behavior under different conditions. For instance, the study by Sharma et al. (2016) on a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, involves the determination of its crystal structure, providing insights into its physical properties (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group interactions, are key to understanding the behavior of these compounds in different environments. The studies typically focus on reactions these compounds undergo and their stability under various conditions. For example, the work by Deau et al. (2014) on the synthesis of N-(4-phenylthiazol-2-yl)-substituted compounds provides insights into the reactivity and functional group interactions of these molecules (Deau et al., 2014).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Research has demonstrated the synthesis of novel analogs and derivatives of N-(benzo[d]thiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide with promising antibacterial activity. For example, the synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have shown significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating the potential of these compounds in developing new antibacterial agents (Palkar et al., 2017). Similarly, synthesized 2-phenylamino-thiazole derivatives exhibited pronounced antibacterial activity, particularly against Gram-positive strains, suggesting their utility as antimicrobial agents (Bikobo et al., 2017).
Anticancer Applications
The design, synthesis, and evaluation of related compounds have also revealed their potential anticancer activities. A study on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their structural properties and enhancing their biological activities. Studies have explored the synthesis routes and structural elucidation of various derivatives, providing insights into their potential applications in drug design and development. For example, the synthesis and antimicrobial evaluation of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been reported, indicating the versatility of these compounds in synthesizing bioactive molecules (Talupur et al., 2021).
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F3N6OS/c17-16(18,19)9-5-7-10(8-6-9)25-23-13(22-24-25)14(26)21-15-20-11-3-1-2-4-12(11)27-15/h1-8H,(H,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFQNYYAIMOKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)
![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)


![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2488220.png)
![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)
![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)
![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)




